tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic tertiary amine derivative featuring a 3-azabicyclo[3.1.0]hexane core with a 2-hydroxyethyl substituent at position 6 and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptidomimetics and enzyme inhibitors. Its bicyclic framework provides conformational rigidity, while the hydroxyethyl group offers a reactive handle for further functionalization, such as esterification or oxidation .
Properties
IUPAC Name |
tert-butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9-8(4-5-14)10(9)7-13/h8-10,14H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIJALKTEBLKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Opening of Bicyclo Oxazolidine Intermediates
A prominent method for synthesizing tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves the ring-opening of tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 114214-49-2) with nucleophiles such as ammonia or water. This approach leverages the reactivity of the oxabicyclo system, where the oxygen atom in the six-membered ring acts as a leaving group.
In a representative procedure, tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (20 g, 0.11 mol) is refluxed with aqueous ammonia (200 mL) to yield tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate at 96% yield . The reaction proceeds via nucleophilic attack at the oxygen bridge, followed by ring expansion to incorporate the hydroxyethyl group. The stereochemical outcome—rel-(1R,5S,6s)—is dictated by the bicyclo system’s inherent geometry and the SN2 mechanism.
Critical Reaction Parameters:
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Temperature: Reflux conditions (100°C)
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Solvent: Water or methanol/water mixtures
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Catalyst: None required
This method is advantageous for its simplicity and high efficiency but requires precise control over reaction time to avoid over-oxidation of the hydroxyethyl group.
Cyclopropanation of Pyrrolidine Derivatives
The bicyclo[3.1.0]hexane core can be constructed via cyclopropanation of pyrrolidine precursors. A patent (WO2007075790A1) outlines a process where a pyrrolidine ketone undergoes Simmons-Smith cyclopropanation to form the fused cyclopropane ring . For the target compound, this method would involve:
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Boc Protection: tert-Butyl carbamate protection of a pyrrolidine amine.
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Ketone Formation: Oxidation of a side chain to a ketone.
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Cyclopropanation: Reaction with diiodomethane and a zinc-copper couple to form the bicyclo structure.
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Hydroxyethyl Introduction: Reduction of the ketone to a secondary alcohol using sodium borohydride.
The final step achieves the hydroxyethyl group via ketone reduction, with the Boc group remaining intact throughout the process. This route offers modularity, enabling the introduction of diverse substituents at the hydroxyethyl position.
Optimization Insights:
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensures the rel-(1R,5S,6s) configuration.
Reductive Amination and Boc Protection
Reductive amination provides an alternative pathway, particularly for introducing the amine moiety early in the synthesis. A linear precursor, such as 4-(2-hydroxyethyl)-1-Boc-pyrrolidin-2-one, is subjected to reductive cyclization to form the bicyclo framework.
Procedure Overview:
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Boc Protection: The primary amine of a hydroxyethylpyrrolidine is protected.
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Cyclization: Using a reducing agent like lithium aluminum hydride (LiAlH4), the lactam undergoes intramolecular reductive amination to form the bicyclo structure.
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Work-Up: Acidic hydrolysis removes any residual protecting groups.
This method is noted for its compatibility with sensitive functional groups and high stereoselectivity. However, it requires anhydrous conditions and precise stoichiometry to prevent over-reduction.
Enantioselective Synthesis Using Tartaric Acid Resolution
For applications requiring enantiopure material, the racemic mixture of this compound can be resolved using chiral resolving agents. The patent WO2007075790A1 describes the use of L-tartaric acid to isolate the desired (1R,5S,6s)-enantiomer .
Key Steps:
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Racemate Formation: Synthesis of the racemic bicyclo compound via methods above.
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Salt Formation: Treatment with L-tartaric acid in ethanol to precipitate the diastereomeric salt.
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Recrystallization: Repeated crystallization to achieve >99% enantiomeric excess (ee).
This approach is critical for pharmaceutical applications but adds complexity and cost due to the need for chiral reagents.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is highlighted through comparisons with analogous bicyclic compounds. Key differences in substituents, physicochemical properties, and applications are summarized below.
Substituent Variations and Reactivity
Physicochemical Properties
Biological Activity
Chemical Identity
tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known by its CAS number 1648868-97-6, is a bicyclic compound with the molecular formula and a molecular weight of approximately 227.3 g/mol. It features a unique azabicyclic structure that contributes to its biological activity.
Structure and Properties
The compound's structure includes:
- A bicyclic framework (3-azabicyclo[3.1.0]hexane)
- A tert-butyl group
- A hydroxyethyl substituent
This configuration may influence its interaction with biological systems, particularly in terms of receptor binding and metabolic stability.
Antiviral Activity
Research into related azabicyclo compounds has indicated potential antiviral properties, particularly as inhibitors of viral proteases. For instance, compounds with similar bicyclic structures have been investigated for their efficacy against SARS-CoV-2 main protease (Mpro), demonstrating promising in vitro results that suggest a similar potential for this compound.
Pharmacokinetics
Pharmacokinetic studies of related compounds reveal that modifications in the bicyclic structure can affect absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of the hydroxyethyl group may enhance solubility and bioavailability, making it a candidate for further pharmacological exploration.
Case Studies
- Inhibition of Viral Proteases : A study examining azabicyclo derivatives showed that modifications at the P2 position significantly impacted the inhibitory potency against viral proteases, suggesting that similar modifications in this compound could yield effective antiviral agents .
- Metabolic Stability : Investigations into the metabolic stability of azabicyclo compounds indicated that specific structural features could lead to favorable metabolic profiles in human liver microsomes, which is crucial for drug development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.3 g/mol |
| CAS Number | 1648868-97-6 |
| Purity | ≥95% |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Q & A
Q. What are the standard synthetic protocols for preparing tert-butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate?
- Methodological Answer: The synthesis typically involves functionalization of a bicyclic azabicyclohexane precursor. Key steps include:
- Boc Protection: Reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to introduce the tert-butoxycarbonyl (Boc) group .
- Hydroxyethyl Introduction: Alkylation or coupling reactions (e.g., using 2-hydroxyethyl bromide) to append the hydroxyethyl moiety .
- Optimization: Critical parameters include solvent choice (e.g., dichloromethane or DMF), reaction temperature (0°C to room temperature), and purification via flash chromatography .
Industrial-scale methods may employ continuous flow reactors for improved efficiency .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms the bicyclic framework, Boc group (δ ~1.4 ppm for tert-butyl), and hydroxyethyl signals (δ ~3.6-4.0 ppm) .
- X-ray Crystallography: Resolves stereochemistry and ring strain in the azabicyclo[3.1.0]hexane core .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+Na]+ peaks) .
Q. What functional group transformations are feasible on the hydroxyethyl side chain?
- Methodological Answer:
- Oxidation: Use Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane to convert the hydroxyl group to a ketone .
- Esterification: React with acyl chlorides (e.g., benzoyl chloride) under mild bases (e.g., pyridine) .
- Protection: Silylation (TBSCl) or acetylation (Ac2O) for temporary masking during multi-step syntheses .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer:
- Chiral Catalysts: Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP) for stereocontrol .
- Chromatographic Resolution: Chiral HPLC columns (e.g., Chiralpak IA/IB) separate enantiomers post-synthesis .
- Kinetic Resolution: Enzymatic methods (e.g., lipases) selectively modify one enantiomer .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer:
- Assay Standardization: Replicate experiments under identical conditions (e.g., cell lines, incubation times) .
- SAR Analysis: Compare structural analogs (e.g., tert-butyl 6-oxa derivatives) to isolate the hydroxyethyl group’s role in activity .
- Meta-Analysis: Use computational tools (e.g., molecular docking) to reconcile discrepancies in receptor binding .
Q. What strategies are recommended for studying the compound’s ring-opening reactivity?
- Methodological Answer:
- Mechanistic Probes: Isotopic labeling (e.g., D2O) tracks proton transfer during acid-catalyzed ring-opening .
- DFT Calculations: Model transition states to predict regioselectivity (e.g., C1 vs. C6 bond cleavage) .
- In Situ Monitoring: Real-time NMR or IR spectroscopy captures intermediates .
Q. How does the hydroxyethyl group influence biological activity compared to similar bicyclic compounds?
- Methodological Answer:
- Comparative Assays: Test analogs (e.g., tert-butyl 6-oxa or 6-aminomethyl derivatives) in enzyme inhibition assays (e.g., kinase profiling) .
- Solubility Studies: Measure logP to assess hydroxyethyl’s impact on hydrophilicity .
- Structural Biology: Co-crystallize with target proteins (e.g., BET bromodomains) to map binding interactions .
Q. What methodologies are suitable for evaluating its potential in drug development?
- Methodological Answer:
- In Vitro Screening: Prioritize targets via high-throughput assays (e.g., fluorescence polarization for protein-ligand binding) .
- ADMET Profiling: Assess metabolic stability (e.g., liver microsomes), permeability (Caco-2 cells), and toxicity (MTT assays) .
- In Vivo Models: Test efficacy in inflammation or oncology models (e.g., murine xenografts) with optimized pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
